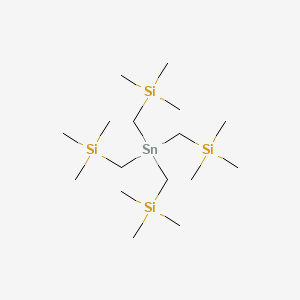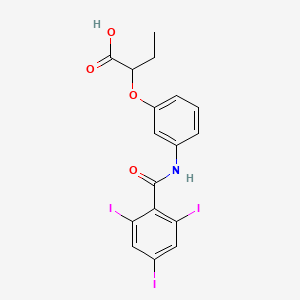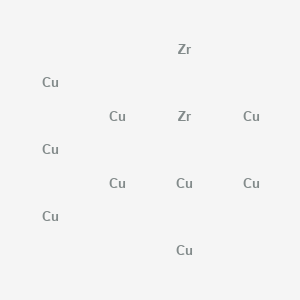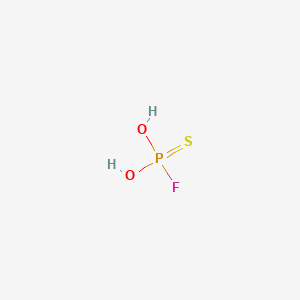![molecular formula C13H22N2O2 B14718288 N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine CAS No. 22575-90-2](/img/structure/B14718288.png)
N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine is a complex organic compound characterized by its unique structure, which includes two cyclohexyl rings connected by a methylene bridge and dihydroxylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine typically involves the reaction of cyclohexanone with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure the optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The scalability of the production process is crucial for meeting the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and processes. The exact molecular pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene, 1-methyl-4-(1-methylethylidene): This compound shares a similar cyclohexyl structure but differs in its functional groups and reactivity.
(E)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene: Another compound with a cyclohexyl ring, but with different substituents and chemical properties.
Uniqueness
N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
22575-90-2 |
|---|---|
Formule moléculaire |
C13H22N2O2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
N-[2-[(2-hydroxyiminocyclohexyl)methyl]cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C13H22N2O2/c16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15-17/h10-11,16-17H,1-9H2 |
Clé InChI |
LTQAPFCIXXHYHO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NO)C(C1)CC2CCCCC2=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



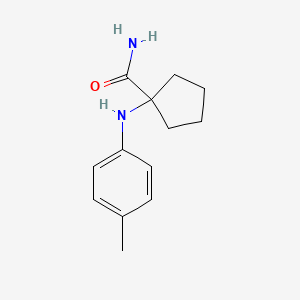
![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)

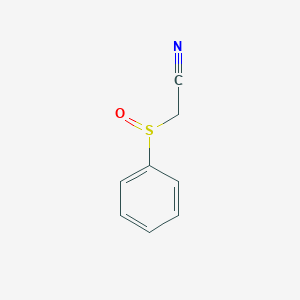
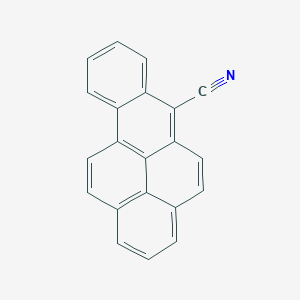
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)
